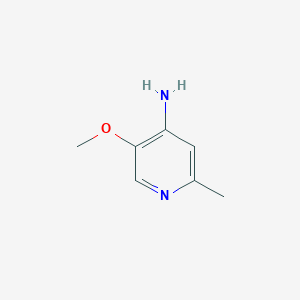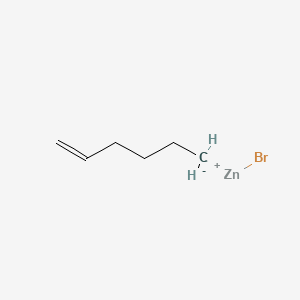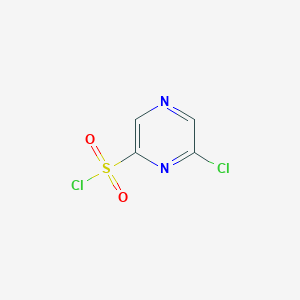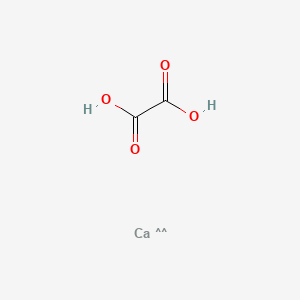
Oxalic Acid (calcium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
シュウ酸は、エタンジオイック酸としても知られており、化学式( \text{C}2\text{H}_2\text{O}_4 )を持つ自然界に存在する有機化合物です。シュウ酸は、水中で無色の溶液を形成する白色の結晶性固体です。シュウ酸は、ホウレンソウ、ルバーブ、ビーツの葉など、多くの植物に見られます。 カルシウムと結合すると、シュウ酸カルシウムを形成し、これは腎臓結石の主要な成分です {_svg_1}.
2. 製法
合成経路と反応条件: シュウ酸は、五酸化バナジウムを触媒として、濃硝酸を用いて、ショ糖などの炭水化物の酸化によって合成できます . 別の方法としては、エチレングリコールまたはプロペンの酸化があります .
工業的製造方法: 工業的には、シュウ酸は、モラセスやデンプンなどの炭水化物を硝酸で酸化することによって製造されます。 このプロセスは、ブラジル、中国、およびいくつかの東ヨーロッパ諸国で広く使用されています . 反応条件は通常、高温であり、反応中に生成される窒素酸化物の回収が必要です。
反応の種類:
一般的な試薬と条件:
主要な生成物:
シュウ酸カルシウム: シュウ酸と水酸化カルシウムの反応によって生成されます.
二酸化炭素と水: シュウ酸カルシウムの分解生成物です.
準備方法
Synthetic Routes and Reaction Conditions: Oxalic acid can be synthesized through the oxidation of carbohydrates such as sucrose using concentrated nitric acid, with vanadium pentoxide as a catalyst . Another method involves the oxidation of ethylene glycol or propene .
Industrial Production Methods: Industrially, oxalic acid is produced by the oxidation of carbohydrates like molasses and starch using nitric acid. This process is widely used in countries like Brazil, China, and several Eastern European nations . The reaction conditions typically involve high temperatures and the recovery of nitrogen oxides produced during the reaction.
Types of Reactions:
Oxidation: Oxalic acid can act as a reducing agent and undergo oxidation by strong oxidizing agents.
Reduction: It can be synthesized through the reduction of carbon dioxide by suitable reducing agents.
Substitution: Oxalic acid reacts with calcium hydroxide to form calcium oxalate and water.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for the oxidation of carbohydrates to produce oxalic acid.
Reducing Agents: Sodium amalgam can be used for the reduction of carbon dioxide to synthesize oxalic acid.
Major Products:
Calcium Oxalate: Formed by the reaction of oxalic acid with calcium hydroxide.
Carbon Dioxide and Water: Products of the decomposition of calcium oxalate.
科学的研究の応用
シュウ酸とその誘導体は、科学研究で幅広い用途を持っています。
作用機序
シュウ酸は、主に金属イオンをキレート化する能力によって作用します。 カルシウムや鉄などの2価イオンと安定な錯体を形成し、生物系におけるそれらの吸収と利用を妨げる可能性があります . 人体では、シュウ酸はグリコール酸またはアスコルビン酸から代謝され、尿中に排泄されます .
類似の化合物:
シュウ酸塩: シュウ酸の共役塩基で、化学式( \text{C}2\text{O}_4^{2-} )です.
シュウ酸カルシウム: シュウ酸とカルシウムイオンの反応によって生成されます.
シュウ酸塩化物: 有機合成で使用されるシュウ酸の誘導体です.
ユニークな特性: シュウ酸は、その強力なキレート化特性と、2価の金属イオンとの不溶性塩を形成する能力により、ユニークです。 この特性は、腎臓結石の形成と、金属の抽出および精製プロセスにおける用途において特に重要です {_svg_7}.
類似化合物との比較
Oxalate: The conjugate base of oxalic acid, with the formula ( \text{C}_2\text{O}_4^{2-} ).
Calcium Oxalate: Formed by the reaction of oxalic acid with calcium ions.
Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.
Uniqueness: Oxalic acid is unique due to its strong chelating properties and its ability to form insoluble salts with divalent metal ions. This property is particularly significant in the formation of kidney stones and its use in metal extraction and refining processes .
特性
分子式 |
C2H2CaO4 |
|---|---|
分子量 |
130.11 g/mol |
InChI |
InChI=1S/C2H2O4.Ca/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
InChIキー |
XJHLJVVLRQXMQI-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(=O)O)O.[Ca] |
関連するCAS |
563-72-4 25454-23-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


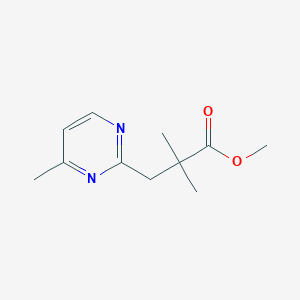
![3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12329805.png)
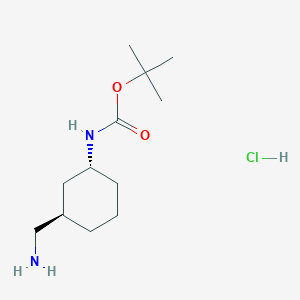

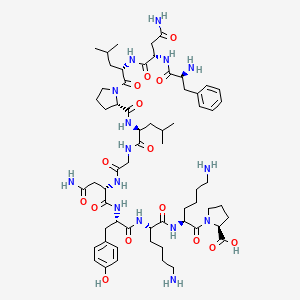
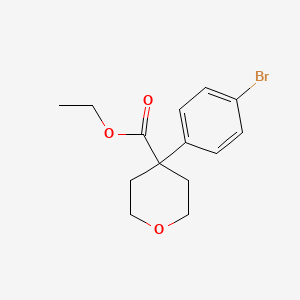
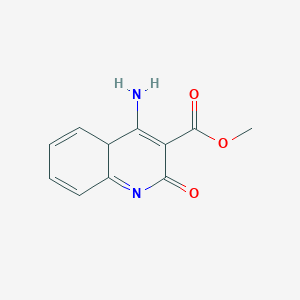

![(S)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B12329850.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl-](/img/structure/B12329853.png)
![N-(5-oxo-6,6a-dihydro-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide](/img/structure/B12329856.png)
